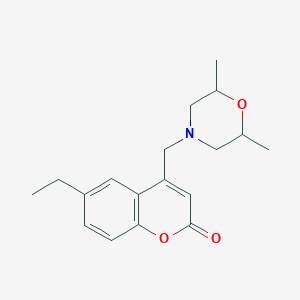
Ethyl 2,3-dicyanobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Coumarin Derivatives
EDCB is utilized in the synthesis of coumarin-3-carboxylate esters , which are important in the pharmaceutical industry. The condensation of EDCB with salicylaldehyde, followed by a cyclization process, leads to the formation of these esters. This reaction is significant for creating compounds with potential applications in medicine, including drug candidates .
Organic Chemistry Research
In organic chemistry, EDCB serves as a starting material for various reactions. Its unique chemical properties enable the exploration of different cyclization mechanisms and the development of new synthetic methodologies. Researchers use EDCB to study the Knoevenagel condensation followed by intramolecular cyclization, a key method for constructing 3-substituted coumarin derivatives .
Therapeutic Potential Exploration
EDCB’s derivatives, such as Ethyl 3-Hydroxybutyrate, have been studied for their therapeutic potential in alleviating conditions like skeletal muscle wasting in cancer cachexia. Research in this area focuses on the effects of these compounds on metabolic syndromes and their ability to improve survival rates and reduce tumor weights .
Food Additives and Cosmetics
The derivatives of EDCB are found in various food additives and cosmetics. Their versatile applications include flavoring agents in food products and active ingredients in cosmetic formulations. The safety and efficacy of these compounds are subjects of ongoing research to ensure consumer health .
Optical Devices and Dyes
EDCB-related compounds are used in the manufacturing of optical devices and dyes. Their unique physical and chemical properties make them suitable for applications that require specific light absorption or emission characteristics. This includes the development of new materials for LED displays and laser technologies .
Green Chemistry Initiatives
EDCB plays a role in green chemistry, where it’s used to develop environmentally friendly synthetic procedures. Researchers aim to minimize the use of hazardous solvents and streamline isolation procedures, making the chemical synthesis process safer and more sustainable .
Safety and Hazards
将来の方向性
While specific future directions for Ethyl 2,3-dicyanobutyrate are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, improving microbial phenotype and adopting methods like adaptive evolution could open up future directions to improve the production of similar compounds . Additionally, Atom Transfer Radical Polymerizations (ATRP) is one of the leading reversible deactivation radical polymerizations (RDRPs) that have been recognized as emerging technologies with the potential to make our planet more sustainable .
特性
IUPAC Name |
ethyl 2,3-dicyanobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUMBAZXHHCNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dicyanobutyrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

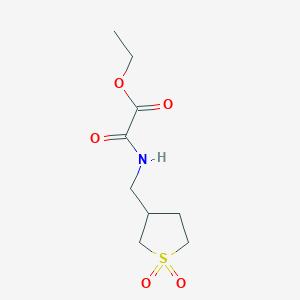
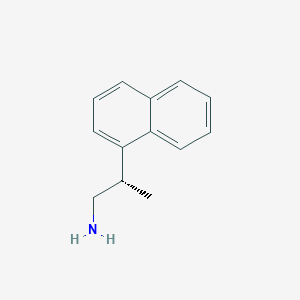
![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)
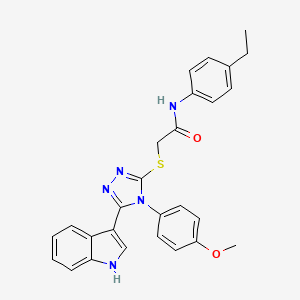


![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)

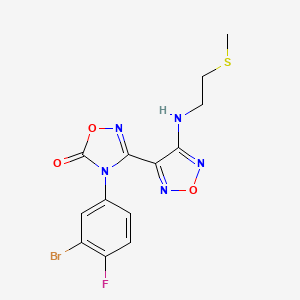
![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)
![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)
![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2975929.png)

